1-Chlorobicyclo[1.1.1]pentane
Overview
Description
1-Chlorobicyclo[1.1.1]pentane is a highly strained carbocycle with a unique structure. It has fascinated the chemical community for decades due to its distinctive features. The pharmaceutical industry recognizes this three-dimensional carbon framework as a suitable bioisostere, capable of replacing phenyl, tert-butyl, and alkyne functional groups in drug design. Additionally, Bicyclo[1.1.1]pentanes (BCPs) find applications in material sciences as molecular building blocks for synthesizing molecular rods .
Chemical Reactions Analysis
Enantioselective C–H functionalization of BCPs represents a conceptually innovative strategy. Employing donor/acceptor diazo compounds catalyzed by the chiral dirhodium complex, Rh2(TCPTAD)4, allows the formation of new C–C bonds at the tertiary position of various BCPs. Remarkably, this work demonstrates that highly strained molecules can undergo direct C–H insertion without compromising their carbocyclic integrity .
Scientific Research Applications
Chemical Reactions and Properties
- Metal-Halogen Exchange and 1,3-Elimination : 1-Iodobicyclo[1.1.1]pentane undergoes a clean metal-halogen exchange with t-butyllithium to give 1-lithiobicyclo[1.1.1]pentane. In contrast, 1-chlorobicyclo[1.1.1]pentane and bicyclo[1.1.1]pentane are inert to t-butyllithium, showcasing the importance of the halogen in these reactions (Della & Taylor, 1991).
Structural Studies
- Microwave Spectrum and Structure : The microwave spectra of different isotopic forms of 1-chlorobicyclo[1.1.1.]pentane have been observed, leading to the deduction of several structural parameters, highlighting its unique molecular structure (Cox & Harmony, 1970).
Synthesis and Characterization
- Formation of 1-Cyanobicyclo[1.1.1]pentane Derivatives : 1-Cyanobicyclo[1.1.1]pentane derivatives have been synthesized by reacting 1-cyanobicyclo[1.1.0]butane with specific Pt(II) complexes, leading to new chemical entities with unique properties (Miyashita et al., 1983).
Bioisotere Applications in Pharmaceutical Chemistry
- Bicyclo[1.1.1]pentanes as Bioisosteres : Bicyclo[1.1.1]pentanes, including derivatives of this compound, are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes in pharmaceutical chemistry (Hughes et al., 2019).
High Energy Density Materials (HEDMs)
- Investigation for High Energy Density Materials : Polynitrobicyclo[1.1.1]pentanes have been investigated for their potential as high energy density materials (HEDMs), highlighting their application in defense and other sectors requiring materials with high energetic characteristics and stability (Ghule et al., 2011).
Properties
IUPAC Name |
1-chlorobicyclo[1.1.1]pentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c6-5-1-4(2-5)3-5/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYRDKSOYVWGMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567550 | |
Record name | 1-Chlorobicyclo[1.1.1]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10555-50-7 | |
Record name | 1-Chlorobicyclo[1.1.1]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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